molecular formula C16H22N2O2 B7586531 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide

3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide

Cat. No. B7586531
M. Wt: 274.36 g/mol
InChI Key: OGGUIKHQMGHKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide is a chemical compound with the molecular formula C17H23NO2. This compound is also known as LY404039 and is a selective antagonist for the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). It has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide involves its selective antagonism of the mGluR2/3 receptor. This receptor is involved in the regulation of glutamate neurotransmission, which is important for various neurological and psychiatric functions. By blocking this receptor, 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide can modulate glutamate neurotransmission and exert its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide have been extensively studied. It has been found to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. It has also been shown to have anti-inflammatory effects and to modulate the activity of various signaling pathways involved in cell survival and death.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide in lab experiments is its selectivity for the mGluR2/3 receptor. This allows for specific modulation of glutamate neurotransmission and avoids off-target effects. One limitation is that it has a relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide. One direction is to further investigate its neuroprotective effects in animal models of neurological disorders. Another direction is to explore its potential therapeutic applications in psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to understand the long-term effects and safety of this compound.

Synthesis Methods

The synthesis of 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide involves a series of chemical reactions. The first step involves the reaction of 3-oxa-8-azabicyclo[3.2.1]octane with methyl isocyanate to form 3-methyl-N-(oxan-3-yl)azetidine-1-carboxamide. This intermediate is then reacted with phenyl isocyanate to form the final product, 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide.

Scientific Research Applications

3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

properties

IUPAC Name

3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-10-18(15(12)13-6-3-2-4-7-13)16(19)17-14-8-5-9-20-11-14/h2-4,6-7,12,14-15H,5,8-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGUIKHQMGHKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1C2=CC=CC=C2)C(=O)NC3CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide

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